molecular formula C15H24N4O3S B6783556 2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide

2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide

Cat. No.: B6783556
M. Wt: 340.4 g/mol
InChI Key: BZTRFEFSMPRUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclopropylsulfonyl group, a dimethylamino-substituted pyrimidine ring, and a dimethylpropanamide moiety, making it structurally complex and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide typically involves multiple steps:

  • Formation of the Pyrimidine Intermediate: : The initial step often involves the synthesis of the 2-(dimethylamino)pyrimidine-5-carbaldehyde. This can be achieved through the reaction of 2-chloropyrimidine with dimethylamine under basic conditions.

  • Sulfonylation: : The cyclopropylsulfonyl group is introduced via a sulfonylation reaction. Cyclopropylsulfonyl chloride reacts with the pyrimidine intermediate in the presence of a base such as triethylamine to form the sulfonylated product.

  • Amidation: : The final step involves the amidation of the sulfonylated intermediate with N,2-dimethylpropanamide. This reaction can be facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylsulfonyl group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially yielding amines or thiols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Alkyl halides or aryl halides for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

  • Medicinal Chemistry: : It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

  • Biological Research: : The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

  • Industrial Chemistry: : It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropylsulfonyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide
  • 2-cyclopropylsulfonyl-N-[[2-(ethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide

Uniqueness

Compared to similar compounds, 2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide may exhibit unique properties due to the presence of the dimethylamino group, which can influence its electronic properties and reactivity. This could result in distinct biological activities and chemical behaviors, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-cyclopropylsulfonyl-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-15(2,23(21,22)12-6-7-12)13(20)19(5)10-11-8-16-14(17-9-11)18(3)4/h8-9,12H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTRFEFSMPRUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1=CN=C(N=C1)N(C)C)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.